Berberine sulfate trihydrate
CAS No.: 69352-97-2
Cat. No.: VC0193241
Molecular Formula: 2C20H18NO4.3H2O.O4S
Molecular Weight: 822.844
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 69352-97-2 |
|---|---|
| Molecular Formula | 2C20H18NO4.3H2O.O4S |
| Molecular Weight | 822.844 |
| IUPAC Name | 16,17-dimethoxy-5,7-dioxa-13-azoniapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(13),2,4(8),9,14,16,18,20-octaene;sulfate;trihydrate |
| Standard InChI | InChI=1S/2C20H18NO4.H2O4S.3H2O/c2*1-22-17-4-3-12-7-16-14-9-19-18(24-11-25-19)8-13(14)5-6-21(16)10-15(12)20(17)23-2;1-5(2,3)4;;;/h2*3-4,7-10H,5-6,11H2,1-2H3;(H2,1,2,3,4);3*1H2/q2*+1;;;;/p-2 |
| SMILES | COC1=C(C2=C[N+]3=C(C=C2C=C1)C4=CC5=C(C=C4CC3)OCO5)OC.COC1=C(C2=C[N+]3=C(C=C2C=C1)C4=CC5=C(C=C4CC3)OCO5)OC.O.O.O.[O-]S(=O)(=O)[O-] |
Introduction
Chemical Identification and Properties
Berberine sulfate trihydrate is a hydrated salt form of berberine, an alkaloid originally isolated from several plants including European barberry, goldenseal, goldthread, Oregon grape, phellodendron, and tree turmeric . This compound represents the stabilized form of berberine with sulfate ions and three water molecules of crystallization.
Molecular Structure and Formula
Berberine sulfate trihydrate has varying reported molecular formulas in scientific literature, with the most accurate being C40H42N2O15S, representing two berberine molecules, one sulfate group, and three water molecules . The molecular weight is approximately 822.8 g/mol . Alternative formulations include C40H36N2O12S and 2C20H18NO4.O4S.3H2O , with the differences reflecting various approaches to representing the compound's structure.
The IUPAC name is benzo(g)-1,3-benzodioxolo(5,6-a)quinolizinium, 5,6-dihydro-9,10-dimethoxy-, sulfate (2:1), trihydrate . Its chemical structure features two berberine molecular units linked to a sulfate ion, with three associated water molecules.
Physical and Chemical Properties
The physical and chemical properties of berberine sulfate trihydrate are summarized in the following table:
Identification Numbers and Synonyms
Berberine sulfate trihydrate is known by multiple identifiers and synonyms in scientific and commercial contexts:
Molecular Mechanisms of Action
The therapeutic effects of berberine sulfate trihydrate are mediated through multiple molecular targets and signaling pathways, which have been elucidated through advanced molecular analysis techniques.
Molecular Targets and Binding Properties
Molecular docking studies have identified several key protein targets with which berberine interacts. These binding interactions are summarized in the following table:
This molecular docking data reveals that berberine forms stable complexes with several proteins crucial for cellular signaling, metabolism, and gene expression. The relatively strong binding affinity with AR (androgen receptor) suggests that this interaction may be particularly important for its biological effects.
Signaling Pathways
Berberine sulfate trihydrate exerts its effects through modulation of multiple cellular signaling pathways. Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway analysis has identified several key pathways that are influenced by berberine, including:
These pathways are associated with critical biological processes including inflammation, oxidative stress response, cell cycle regulation, and apoptosis, explaining the diverse therapeutic effects of berberine.
Molecular Dynamics
Molecular dynamics simulation studies have provided insights into the stability of berberine's interactions with its target proteins:
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The berberine-AR complex showed rapid stabilization after 1.5 ns with an average root mean square deviation (rmsd) of 0.18 nm .
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Berberine complexes with PTGS2 and MAPK1 stabilized after 5 ns with average rmsd values of 0.28 and 0.27 nm, respectively .
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The berberine-TP53 complex initially showed instability but began to stabilize at 7 ns with an rmsd of 0.29 nm .
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Larger proteins like AKT1 and ESR1 required longer stabilization times (30 ns and 17 ns, respectively) due to their complex molecular structures .
These dynamics data confirm that berberine forms stable interactions with its target proteins, supporting the mechanistic basis for its observed therapeutic effects.
Research Applications and Future Directions
Berberine sulfate trihydrate continues to be investigated for various potential applications:
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As a treatment for osteoporosis, particularly for postmenopausal women and those with senile osteoporosis, based on its demonstrated effects on bone metabolism .
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For diabetes management, with studies suggesting it might be as effective as conventional medications like metformin in certain aspects of glucose control .
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In cardiovascular health applications, particularly for hypercholesterolemia and hypertension management .
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For inflammatory conditions, leveraging its anti-inflammatory properties .
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As a potential adjunct therapy in cancer treatment, based on preliminary evidence of antineoplastic effects .
Current research suggests that while berberine alone shows promising effects, its clinical efficacy might be enhanced through combination with other traditional Chinese medicine compounds. This approach could overcome limitations in binding affinity observed in some molecular targets like ESR1, where standard pharmaceuticals such as raloxifene demonstrated stronger binding .
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